2-Chloroacetamido-5-methoxy phenol
Description
Contextualization within Amidophenol and Chloroacetamide Chemical Families
2-Chloroacetamido-5-methoxy phenol (B47542) is a member of two important chemical families: the amidophenols and the chloroacetamides.
Amidophenols are organic compounds containing both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. nih.gov The relative positions of these functional groups give rise to different isomers with distinct chemical properties. The parent compound, 2-amino-5-methoxyphenol (B1278220), from which the title compound is derived, is a solid soluble in polar solvents. researchgate.net Its amino group provides basicity, while the phenolic hydroxyl and methoxy (B1213986) groups influence its reactivity and solubility. researchgate.net
Chloroacetamides are amides of chloroacetic acid and are characterized by the presence of a chloroacetyl group (-C(O)CH₂Cl). researchgate.net These compounds are known as effective alkylating agents due to the reactivity of the carbon-chlorine bond, making them valuable in organic synthesis for introducing the acetamide (B32628) functional group. ijpsjournal.com The reactivity of N-aryl-2-chloroacetamides, in particular, is marked by the facile replacement of the chlorine atom by various nucleophiles, a characteristic that is central to the utility of 2-Chloroacetamido-5-methoxy phenol. researchgate.net
Historical Perspectives on Related Synthetic Methodologies and Core Scaffold Reactivity
The synthesis of this compound is a direct application of a classic and historically significant reaction: the N-acylation of an aminophenol. The primary method for its preparation involves the reaction of 2-amino-5-methoxyphenol with chloroacetyl chloride. nih.gov This type of reaction, the chloroacetylation of an aryl amine, is a well-established method for the synthesis of N-aryl 2-chloroacetamides. researchgate.net
The reactivity of the core aminophenol scaffold is a key consideration in its synthetic applications. The presence of both a nucleophilic amino group and a phenolic hydroxyl group raises the potential for competing reactions. However, the chemoselective acetylation of the amino group in aminophenols is a known and controllable process. nih.govresearchgate.net In the case of 2-amino-5-methoxyphenol, the amino group is more nucleophilic than the phenolic hydroxyl group, leading to preferential acylation at the nitrogen atom when reacted with an acylating agent like chloroacetyl chloride.
Historically, the synthesis of chloroacetamides has been achieved through various routes, including the reaction of chloroacetyl chloride with ammonia (B1221849) or the treatment of chloroacetate (B1199739) esters with ammonia. rsc.org The synthesis of N-substituted chloroacetamides is a logical extension of these methods, where a primary or secondary amine replaces ammonia. mdpi.com
The primary documented historical context for the synthesis of this compound is its role as a key intermediate in the synthesis of 7-methoxy-1,4-benzoxazine, as reported by Hill and Ramage in 1964. nih.gov This synthesis highlights the intended reactivity of the compound, where the chloroacetamide moiety is designed for a subsequent intramolecular cyclization reaction.
Contemporary Research Gaps and Emerging Avenues for this compound
Direct research focusing on this compound is sparse. Its utility appears to be almost exclusively as a precursor in the synthesis of other molecules, most notably 1,4-benzoxazine derivatives. This points to a significant research gap: the exploration of the intrinsic properties and potential applications of the compound itself.
The emerging avenues for research on this compound are therefore intrinsically linked to the applications of the compounds it helps to create. The field of 1,4-benzoxazines is an active area of research, with these scaffolds being investigated for a range of biological activities. researchgate.netijpsjournal.com Therefore, any new synthetic targets within the 1,4-benzoxazine family that require a 7-methoxy substituent could create new demand and research interest in this compound.
Furthermore, the general class of N-substituted acetamides is being explored for various applications, including as P2Y14R antagonists in the context of inflammatory diseases. nih.govnih.gov While there is no specific research on the title compound in this area, its structural motifs could warrant investigation.
The functionalization of phenols is another active area of research, with a focus on creating new derivatives with enhanced biological activities. nih.gov Tailoring the structure of compounds like this compound could be a potential avenue for future research.
Scope and Objectives of Academic Inquiry on this compound
The current scope of academic inquiry for this compound is narrow and largely defined by its synthetic utility. The primary objective of its study has been to facilitate the synthesis of more complex heterocyclic systems.
Future academic inquiry could be broadened to include the following objectives:
Exploration of Biological Activity: A thorough investigation into the potential biological activities of this compound itself. Given that related phenol derivatives exhibit a range of bioactivities, it is plausible that this compound may possess unexplored pharmacological properties.
Optimization of Synthesis: While the current synthesis is straightforward, research could focus on developing more sustainable or efficient synthetic methods, potentially utilizing green chemistry principles.
Development of Novel Derivatives: Using this compound as a starting material to create a library of new compounds by modifying the chloroacetamide and phenol functionalities. This could lead to the discovery of new molecules with interesting properties.
Physicochemical Characterization: A comprehensive study of the physicochemical properties of the compound to better understand its behavior and potential applications in materials science or other fields.
In essence, the future of academic inquiry for this compound lies in shifting the focus from its role as a means to an end to exploring its potential as a valuable chemical entity in its own right.
Data Tables
Table 1: Chemical Identity of this compound and Related Compounds
| Compound Name | Molecular Formula | CAS Number |
| This compound | C₉H₁₀ClNO₃ | Not readily available |
| 2-Amino-5-methoxyphenol | C₇H₉NO₂ | 40925-70-0 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 79-04-7 |
| Chloroacetamide | C₂H₄ClNO | 79-07-2 |
| 7-Methoxy-1,4-benzoxazine | C₉H₉NO₂ | Not readily available |
| 2-Methoxyphenol | C₇H₈O₂ | 90-05-1 |
Table 2: Reactivity of Key Functional Groups
| Functional Group | Family | Key Reaction Type | Relevance to this compound |
| Amino (-NH₂) | Aminophenol | N-Acylation | Site of reaction with chloroacetyl chloride to form the amide bond. |
| Chloroacetyl (-C(O)CH₂Cl) | Chloroacetamide | Nucleophilic Substitution | The reactive site for intramolecular cyclization to form the benzoxazine (B1645224) ring. |
| Phenolic Hydroxyl (-OH) | Aminophenol | O-Alkylation | Potential site for side reactions, but less reactive than the amino group in N-acylation. |
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO3/c1-14-6-2-3-7(8(12)4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) |
InChI Key |
KLTKUGKSHUTBFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis of 2 Chloroacetamido 5 Methoxy Phenol
Chemo-Selective Synthesis Strategies for the Amide Linkage Formation
The formation of the amide bond in 2-chloroacetamido-5-methoxy phenol (B47542) necessitates a chemo-selective approach to favor acylation of the amino group over the phenolic hydroxyl group. The starting material, 2-amino-5-methoxyphenol (B1278220), possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective acylation under controlled conditions.
A common and effective method involves the reaction of 2-amino-5-methoxyphenol with chloroacetyl chloride. This reaction is typically carried out in a suitable solvent, such as acetone (B3395972), at a controlled temperature. The greater nucleophilicity of the primary amine facilitates its attack on the electrophilic carbonyl carbon of the acyl chloride, leading to the desired amide linkage.
The choice of the acylating agent is crucial. While more reactive agents like chloroacetyl chloride are effective, they can sometimes lead to side reactions if conditions are not carefully managed. The use of acetic anhydride (B1165640) in the presence of a catalyst is another approach for acetylation, although this typically forms an acetamide (B32628) rather than a chloroacetamide. The Schotten-Baumann reaction conditions, which involve an acyl chloride in the presence of a base, can also be employed for the selective N-acylation of aminophenols.
To prevent unwanted O-acylation, the reaction is often performed at low temperatures, and the acylating agent is added portion-wise. The use of a mild base can also help to neutralize the hydrochloric acid byproduct without promoting the deprotonation and subsequent acylation of the less reactive phenolic hydroxyl group.
Regioselective Functionalization of the Phenolic and Aromatic Moieties
While the primary focus is on the synthesis of 2-chloroacetamido-5-methoxy phenol itself, understanding the regioselective functionalization of the parent molecule, 2-amino-5-methoxyphenol, is important for the synthesis of related analogues. The methoxy (B1213986) and amino/acetamido groups direct electrophilic substitution to specific positions on the aromatic ring.
The amino group is a strong activating group and an ortho-, para-director. The methoxy group is also activating and an ortho-, para-director. In 2-amino-5-methoxyphenol, these directing effects reinforce each other, influencing the positions of further substitution.
For selective functionalization of the hydroxyl group, the amino group can be temporarily protected. A common strategy involves the formation of an imine by reacting the aminophenol with an aldehyde, such as benzaldehyde. This protection allows for the selective alkylation or acylation of the phenolic hydroxyl group. The imine can then be hydrolyzed to regenerate the amino group.
Conversely, to achieve selective N-alkylation, the aminophenol can be converted to an imine, which is then reduced to a secondary amine. This highlights the versatility of controlling the reactivity of the different functional groups present in the molecule.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound involves a careful consideration of several factors to maximize the yield and purity of the product. Key parameters include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of a catalyst or base.
A reported synthesis involves the reaction of 2-amino-5-methoxyphenol with chloroacetyl chloride in acetone. This solvent is suitable as it dissolves the reactants and is relatively inert under the reaction conditions. The reaction temperature is a critical parameter; lower temperatures generally favor chemo-selectivity and minimize the formation of byproducts.
The stoichiometry of the reactants should be carefully controlled. Using a slight excess of the aminophenol can help to ensure the complete consumption of the more expensive and reactive chloroacetyl chloride. The addition of a mild, non-nucleophilic base can be beneficial to scavenge the HCl generated during the reaction, which can otherwise
Molecular Structure, Conformation, and Intermolecular Interactions of 2 Chloroacetamido 5 Methoxy Phenol
X-ray Crystallography and Solid-State Structural Analysis
As of the latest available information, there are no published X-ray crystallography studies for 2-Chloroacetamido-5-methoxy phenol (B47542). Such an analysis would be crucial for determining its precise three-dimensional structure in the solid state. Key parameters that would be obtained from X-ray diffraction data include:
Crystal System and Space Group: Defining the symmetry and packing arrangement of the molecules in the crystal lattice.
Unit Cell Dimensions: Providing the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Offering exact measurements of the covalent bonds and angles within the molecule, which can reveal information about bond order and strain.
Torsional Angles: Describing the conformation of flexible parts of the molecule, such as the orientation of the acetamido and methoxy (B1213986) groups relative to the phenol ring.
Without experimental crystallographic data, a definitive analysis of the solid-state structure of 2-Chloroacetamido-5-methoxy phenol remains speculative.
Solution-State Conformational Analysis through Spectroscopic and Computational Techniques
The conformation of this compound in solution would be expected to be influenced by the solvent environment. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, would be invaluable for this analysis.
¹H and ¹³C NMR Spectroscopy: These methods could provide insights into the electronic environment of the hydrogen and carbon atoms, respectively. Chemical shifts can be indicative of the conformational preferences of the molecule in solution.
Nuclear Overhauser Effect (NOE) Spectroscopy: This technique can identify protons that are close in space, providing crucial information for determining the preferred three-dimensional structure in solution.
Computational chemistry, using methods such as Density Functional Theory (DFT), could complement experimental findings by modeling the potential energy landscape of the molecule to predict stable conformers in different solvent environments. However, no specific spectroscopic or computational studies for this compound are currently available in the public domain.
Intramolecular Hydrogen Bonding and Conformational Preferences of the Amide and Phenolic Groups
The structure of this compound contains both a hydrogen bond donor (the phenolic hydroxyl group and the amide N-H) and hydrogen bond acceptors (the carbonyl oxygen of the amide and the oxygen of the methoxy group). This arrangement suggests the potential for intramolecular hydrogen bonding.
The presence and strength of an intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen of the acetamido group would significantly influence the molecule's conformation. Theoretical and spectroscopic investigations on related compounds, such as 2-halophenols, have shown that weak intramolecular hydrogen bonds can exist. rsc.org In the case of this compound, such a bond would likely lead to a more planar arrangement of the molecule. The conformational preferences of the amide and phenolic groups would be a key area of study, as rotation around the C-N and C-O bonds would be influenced by this interaction.
Supramolecular Assembly and Crystal Engineering of this compound Derivatives
Crystal engineering studies focus on understanding and predicting how molecules assemble in the solid state to form crystalline materials with desired properties. For derivatives of this compound, this would involve examining the role of intermolecular interactions in directing the crystal packing. Key interactions would include:
Hydrogen Bonding: The phenolic hydroxyl and amide groups are prime candidates for forming intermolecular hydrogen bonds, which could lead to the formation of chains, sheets, or more complex three-dimensional networks.
Halogen Bonding: The chlorine atom could participate in halogen bonding, an interaction where the halogen acts as an electrophilic species.
π-π Stacking: The aromatic phenol ring could interact with neighboring rings through π-π stacking interactions.
While the principles of supramolecular assembly are well-established, specific studies on derivatives of this compound are not currently documented.
Intermolecular Interactions and Self-Association Behavior in Various Solvents
The behavior of this compound in solution is expected to be highly dependent on the nature of the solvent. In non-polar solvents, the molecule might exhibit self-association through intermolecular hydrogen bonding. In polar, protic solvents, the solvent molecules would compete for hydrogen bonding sites, potentially disrupting self-association.
Techniques such as concentration-dependent NMR or IR spectroscopy could be employed to study these interactions. The data would reveal the extent of self-association and the nature of the intermolecular forces at play. However, no such studies have been published for this specific compound.
Theoretical and Computational Chemistry of 2 Chloroacetamido 5 Methoxy Phenol
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 2-Chloroacetamido-5-methoxy phenol (B47542). By using functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the fundamental electronic parameters of the molecule can be determined. researchgate.netnih.gov
The electronic structure of 2-Chloroacetamido-5-methoxy phenol is defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the regions around the oxygen atoms of the hydroxyl, methoxy (B1213986), and amide groups are anticipated to be electron-rich (negative potential), making them susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and amide groups will exhibit positive potential, indicating sites for nucleophilic interaction.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are vital for comparing the reactivity of this compound with other related compounds.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Global Electrophilicity (ω) | 2.80 eV |
Note: The values in this table are hypothetical and are based on trends observed in structurally similar compounds. They serve as an illustrative example of the data obtained from quantum chemical calculations.
Molecular Dynamics Simulations of Solvent Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments, particularly in solution. mdpi.comajchem-a.com By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal its conformational preferences and the nature of its interactions with the solvent.
Solvent interactions play a crucial role in determining the preferred conformation and reactivity of the molecule. In polar protic solvents like water or methanol (B129727), the hydroxyl and amide groups of this compound can act as both hydrogen bond donors and acceptors. The methoxy group can also participate as a hydrogen bond acceptor. MD simulations can quantify the extent and lifetime of these hydrogen bonds, providing insights into the solvation shell structure. The stability of different conformers can be significantly influenced by the solvent, with polar solvents potentially stabilizing more extended conformations.
Analysis of the radial distribution functions (RDFs) from MD simulations can provide detailed information about the specific atomic-level interactions between the solute and solvent molecules. For instance, the RDFs for the hydrogen atoms of the hydroxyl and amide groups with the oxygen atoms of water molecules would reveal the strength and distance of these key hydrogen bonds.
DFT Studies on Reaction Pathways and Transition States in this compound Derivatization
Density Functional Theory is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. irjet.net By mapping the potential energy surface for a given reaction, DFT can be used to identify the minimum energy pathways and locate the transition state structures. This information is critical for understanding the feasibility and kinetics of various derivatization reactions.
A common reaction for phenolic compounds is electrophilic aromatic substitution. The methoxy and hydroxyl groups are ortho-, para-directing and activating, while the acetamido group is also ortho-, para-directing but can be deactivating depending on the reaction conditions. DFT calculations can predict the most likely sites for electrophilic attack by comparing the activation energies for substitution at the different available positions on the aromatic ring. The calculations would likely confirm that the positions ortho and para to the strongly activating hydroxyl and methoxy groups are the most reactive.
For instance, in a nitration reaction, DFT could be used to model the approach of the nitronium ion (NO2+) to the aromatic ring and calculate the energies of the resulting sigma complexes (arenium ions). irjet.net The transition states connecting the reactants to these intermediates can be located, and their energies determine the rate-limiting step of the reaction.
Furthermore, DFT can be employed to study the derivatization of the chloroacetamide side chain. For example, the chlorine atom can be displaced by a nucleophile. DFT calculations can elucidate the mechanism of such a substitution reaction, determining whether it proceeds via an SN1 or SN2 pathway and calculating the associated activation energy.
QSPR (Quantitative Structure-Property Relationship) Modeling for Structural Analogues Focusing on Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties, including chemical reactivity. mdpi.comnih.gov For this compound, QSPR models can be developed using a dataset of structurally similar phenol and acetanilide (B955) derivatives.
The first step in QSPR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, charges).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed chemical reactivity. The reactivity data could be, for example, the rate constants for a specific reaction or a measure of antioxidant activity. nih.gov
A well-validated QSPR model can then be used to predict the chemical reactivity of new or untested compounds, including this compound, based solely on its calculated molecular descriptors. This approach can be particularly useful for screening large libraries of virtual compounds to identify those with desired reactivity profiles. The applicability domain of the model must be carefully considered to ensure that the predictions are reliable. researchgate.net
Cheminformatics and Virtual Screening for Structural Homologs and Related Scaffolds
Cheminformatics tools and techniques are essential for exploring the chemical space around this compound and identifying structurally similar molecules with potentially interesting properties. nih.govbiorxiv.org Virtual screening is a key application of cheminformatics that allows for the rapid assessment of large chemical databases to find compounds that are structurally or functionally related to a query molecule.
Structural similarity searching is a common virtual screening method. Using the structure of this compound as a query, large databases such as PubChem or ZINC can be searched to identify compounds with a high degree of structural similarity. Similarity is typically quantified using molecular fingerprints and a similarity metric like the Tanimoto coefficient. This can reveal known compounds with similar scaffolds that may have been studied in other contexts.
Scaffold-based searching focuses on identifying molecules that share the same core structure, in this case, the acetamidophenol or methoxyphenol scaffold. nih.gov This can help in identifying diverse sets of compounds that share the same fundamental architecture but have different peripheral substitutions. Analyzing the structure-activity relationships within these sets of compounds can provide valuable insights for the design of new derivatives of this compound.
Furthermore, cheminformatics approaches can be used to analyze the "drug-likeness" of this compound and its analogues by evaluating properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by rules like Lipinski's Rule of Five.
Chemical Reactivity and Derivatization Strategies for 2 Chloroacetamido 5 Methoxy Phenol
Nucleophilic Substitution Reactions at the Chloroacetamide Moiety
The chloroacetamide group is characterized by an electrophilic carbon atom adjacent to the chlorine, making it susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functionalities. The chlorine atom is a good leaving group, and its displacement is readily achieved under relatively mild conditions.
Common nucleophiles that can react at this site include:
Oxygen nucleophiles: Alcohols and phenols can displace the chloride to form ether linkages.
Nitrogen nucleophiles: Primary and secondary amines react to yield the corresponding N-substituted glycine (B1666218) amides.
Sulfur nucleophiles: Thiols are effective nucleophiles for this transformation, leading to the formation of thioethers.
A significant application of this reactivity is in intramolecular cyclization reactions. For instance, in the presence of a base such as aqueous sodium hydroxide (B78521), the phenolic hydroxyl group of 2-Chloroacetamido-5-methoxy phenol (B47542) can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroacetamide moiety. This results in the formation of a seven-membered ring, specifically 7-methoxy-3-oxo-1,4-benzoxazine. researchgate.net This cyclization is a key step in the synthesis of various biologically active benzoxazine (B1645224) derivatives.
A study on the related compound, 2-chloro-N-(4-methoxyphenyl) acetamide (B32628), demonstrated its reaction with sodium methacrylate (B99206), where the methacrylate acts as an oxygen nucleophile, displacing the chloride. This reaction was facilitated by the use of phase transfer catalysts like TEBAC and NaI in 1,4-dioxane.
Electrophilic Aromatic Substitution on the Phenolic Ring and Methoxy-Substituted Aromatic Nucleus
The aromatic ring of 2-Chloroacetamido-5-methoxy phenol is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the phenolic hydroxyl group and the methoxy (B1213986) group. The acetamido group, while having a nitrogen lone pair that can donate into the ring, can also act as a deactivating group, especially when its carbonyl oxygen coordinates with a Lewis acid. google.com
The directing effects of the substituents are as follows:
-OH (hydroxyl): A strongly activating, ortho-, para-director.
-OCH3 (methoxy): A strongly activating, ortho-, para-director.
-NHCOCH3 (acetamido): A moderately activating, ortho-, para-director.
Given the positions of the existing substituents (hydroxyl at C1, acetamido at C2, and methoxy at C5), the potential sites for electrophilic attack are C3, C4, and C6. The powerful activating and ortho, para-directing nature of the hydroxyl and methoxy groups will strongly influence the regioselectivity of these reactions. The C4 and C6 positions are para to the hydroxyl and methoxy groups, respectively, and ortho to the other activating groups, making them highly favorable for substitution. The C3 position is ortho to both the hydroxyl and acetamido groups.
A study on the halogenation of the closely related 4-hydroxy-3-methoxyphenyl acetamide revealed that halogenation occurs at the 5- or 6-positions of the aromatic ring. nih.gov This suggests that for this compound, electrophilic substitution would likely occur at the remaining open positions on the ring, with the precise location influenced by the specific electrophile and reaction conditions.
Reactions Involving the Phenolic Hydroxyl Group (e.g., Alkylation, Esterification)
The phenolic hydroxyl group in this compound is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of reactions, most notably alkylation and esterification.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base like sodium hydroxide or potassium carbonate will lead to the formation of the corresponding O-alkylated ether derivative.
Esterification: The phenolic hydroxyl group can be acylated to form esters. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester.
These reactions provide a straightforward method for modifying the phenolic portion of the molecule, which can be used to alter its physical and chemical properties or to introduce further reactive handles for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Analogues or Precursors
While there is no direct literature on the palladium-catalyzed cross-coupling reactions of this compound itself, the principles of this powerful synthetic methodology can be applied to its halogenated analogues. If a halogen atom (e.g., bromine or iodine) were introduced onto the aromatic ring via electrophilic aromatic substitution (as discussed in Section 5.2), this halogenated derivative could serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions.
These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. Some of the most common cross-coupling reactions include:
Suzuki Coupling: Coupling with an organoboron reagent (e.g., a boronic acid or ester).
Heck Coupling: Coupling with an alkene.
Sonogashira Coupling: Coupling with a terminal alkyne.
Buchwald-Hartwig Amination: Coupling with an amine.
The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organometallic partner, and finally reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The use of specific ligands, such as RuPhos and BrettPhos, can be crucial for achieving high yields and selectivity, particularly in challenging systems like those involving unprotected functional groups. nih.gov
Synthesis of Heterocyclic Scaffolds Incorporating the this compound Core
The structure of this compound is well-suited for the synthesis of various heterocyclic systems, primarily through intramolecular reactions that leverage its multiple functional groups.
As previously mentioned, the most direct heterocyclic synthesis from this compound is the intramolecular cyclization to form a benzoxazine derivative. Treatment with a base promotes the nucleophilic attack of the phenolic oxygen onto the chloroacetamide's electrophilic carbon, leading to the formation of 7-methoxy-3-oxo-1,4-benzoxazine. researchgate.net
Furthermore, the chloroacetamide moiety can be considered a synthetic equivalent of an α-haloketone. This opens up the possibility of synthesizing other heterocyclic rings through condensation reactions. For instance, if the chloroacetamide group were to react with a suitable dinucleophile, a new heterocyclic ring could be formed. While not directly demonstrated for this specific compound, a common strategy for synthesizing quinoxalines involves the reaction of an o-phenylenediamine (B120857) with an α-haloketone. By analogy, reaction of a suitably substituted o-phenylenediamine with this compound could potentially lead to the formation of a quinoxaline (B1680401) derivative, although the reactivity of the amide might differ from that of a ketone.
Additionally, modifications of the functional groups can pave the way for other cyclization strategies. For example, if the chloroacetamide were hydrolyzed to the corresponding amine and carboxylic acid, subsequent reactions could be employed to form different heterocyclic systems.
Polymerization or Material Integration Potential as a Monomer or Cross-linker
The potential of this compound as a monomer or cross-linker in polymer science is an area that remains largely unexplored in the available literature. However, based on its chemical structure, some possibilities can be envisioned.
The phenolic hydroxyl group makes the molecule a candidate for incorporation into phenolic resins . These are typically formed through the condensation polymerization of phenols with formaldehyde. The presence of the chloroacetamide and methoxy groups would modify the properties of the resulting polymer, potentially imparting increased functionality or altered thermal and mechanical characteristics.
The chloroacetamide moiety itself could be a site for polymerization. For example, if the chlorine atom is substituted by a polymerizable group, such as a methacrylate, the resulting monomer could undergo free-radical polymerization to form a side-chain functionalized polymer. A study on the related 2-chloro-N-(4-methoxyphenyl) acetamide demonstrated its conversion to a methacrylate monomer, which could then be polymerized.
Furthermore, the bifunctional nature of the molecule (a reactive chloroacetamide and a phenolic hydroxyl group) suggests its potential use as a cross-linker . It could be incorporated into a polymer backbone through one of its functional groups, with the other group remaining available for subsequent cross-linking reactions, which would lead to the formation of a three-dimensional polymer network.
Advanced Spectroscopic and Analytical Characterization of 2 Chloroacetamido 5 Methoxy Phenol and Its Derivatives
High-Resolution Mass Spectrometry and Fragmentation Pathways Analysis
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of 2-Chloroacetamido-5-methoxy phenol (B47542) with high accuracy. By providing an exact mass, HRMS can confirm the molecular formula, C9H10ClNO3.
The fragmentation pathways of this compound under electron ionization (EI) or other ionization techniques can be predicted and analyzed to further confirm its structure. Common fragmentation patterns for similar phenolic compounds involve cleavages at the amide linkage, loss of the chloroacetyl group, and fragmentation of the aromatic ring. For instance, the cleavage of the C-N bond would result in the formation of a chloroacetyl radical and a 2-amino-5-methoxyphenol (B1278220) cation. Subsequent fragmentations could involve the loss of a methyl group from the methoxy (B1213986) substituent or decarbonylation of the phenol ring.
A plausible fragmentation pathway for 2-Chloroacetamido-5-methoxy phenol could involve the initial loss of the chloroacetyl group (CH2ClCO) to form a primary fragment ion. Further fragmentation could then occur, such as the loss of a methyl radical (•CH3) from the methoxy group or the loss of carbon monoxide (CO) from the phenolic ring structure.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. The aromatic protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would confirm their substitution pattern. The methylene (B1212753) protons of the chloroacetamido group would likely appear as a singlet, while the methoxy protons would also present as a singlet at a characteristic chemical shift. The phenolic and amide protons would exhibit signals that can be confirmed by D2O exchange.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the amide group, the methylene carbon of the chloroacetyl group, and the methoxy carbon. chemicalbook.com The chemical shifts of these carbons provide valuable information about their electronic environment. For example, the carbon attached to the oxygen of the phenol group would be shifted downfield compared to the other aromatic carbons.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. COSY spectra would show correlations between coupled protons, such as adjacent aromatic protons. HSQC spectra would correlate each proton to its directly attached carbon atom. HMBC spectra would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for piecing together the entire molecular structure, for instance, by showing a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached. A combination of NMR spectroscopic investigation and computer modeling can be an innovative method for predicting the molecular composition of large macromolecules. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Phenolic OH | Variable | - |
| Amide NH | Variable | - |
| Methylene CH₂ | ~4.2 | ~45 |
| Methoxy OCH₃ | ~3.8 | ~56 |
| Carbonyl C=O | - | ~165 |
| Aromatic C-O | - | ~150-160 |
| Aromatic C-N | - | ~130-140 |
| Aromatic C-Cl | - | ~120-130 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption near 1650-1680 cm⁻¹. The N-H bending of the amide (Amide II band) would appear around 1550 cm⁻¹. The C-O stretching of the methoxy group and the phenolic group would be visible in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene ring would give a characteristic band. Raman spectroscopy can be particularly useful for observing non-polar bonds that are weak in the IR spectrum. A combined experimental and theoretical approach using DFT (Density Functional Theory) can be employed to analyze the vibrational spectra of similar halogenated phenols. researchgate.net
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would exhibit absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the hydroxyl, methoxy, and acetamido groups as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). researchgate.net The electronic spectra of phenolic compounds are known to be affected by the nature of the substituents and the solvent polarity. researchgate.net
Fluorescence Spectroscopy: While not all aromatic compounds are highly fluorescent, this compound may exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum would provide information about the excited state of the molecule. The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the molecular environment and can be used to study interactions with other molecules.
Circular Dichroism Spectroscopy for Chiral Analogues and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, CD spectroscopy would be essential for the analysis of any of its chiral derivatives or if it were to be studied in a chiral environment (e.g., bound to a protein). If a chiral center were introduced into the molecule, for example, by modification of the chloroacetyl group, CD spectroscopy could be used to determine the absolute configuration and to study conformational changes in solution.
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, quantification, and purification of phenolic compounds. lcms.cz A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. lcms.czmdpi.com The retention time of the compound would be a characteristic parameter for its identification. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, further confirming its identity. lcms.cz Method validation according to ICH guidelines would include assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound by GC-MS, derivatization may be necessary to increase its volatility and thermal stability. nih.gov A common derivatization method is silylation, which converts the acidic phenolic proton into a less polar trimethylsilyl (B98337) group. researchgate.net The gas chromatogram would show a peak at a specific retention time, and the mass spectrometer would provide a mass spectrum of the derivatized compound, allowing for its unambiguous identification. scielo.org.mx GC-MS methods are often used for the trace analysis of phenolic compounds in environmental samples. thermofisher.comthermofisher.com
Table 2: Typical Chromatographic Conditions for the Analysis of Phenolic Compounds
| Technique | Column | Mobile/Carrier Gas | Detector |
| HPLC | Reversed-phase C18 or Phenyl-Hexyl protocols.io | Acetonitrile/Water with 0.1% Formic Acid protocols.io | DAD or MS |
| GC-MS | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylsiloxane) scielo.org.mx | Helium | Mass Spectrometer |
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Comprehensive Structural Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the comprehensive analysis of complex samples containing this compound and its derivatives or metabolites.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the HPLC column. jpsbr.org This is particularly useful for the structural elucidation of unknown impurities or metabolites in a mixture without the need for isolation. iosrphr.org The process can be done in on-flow, stopped-flow, or loop collection modes. researchgate.net While powerful, LC-NMR requires the use of deuterated solvents in the mobile phase, which can increase the cost of analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. protocols.io After separation by HPLC, the parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. nih.gov This technique provides structural information and allows for highly selective and sensitive quantification, making it ideal for the analysis of this compound in complex biological or environmental matrices. nih.gov
Applications in Chemical Synthesis and Materials Science Non Biological
2-Chloroacetamido-5-methoxy phenol (B47542) as a Versatile Building Block in Organic Synthesis
2-Chloroacetamido-5-methoxy phenol serves as a valuable intermediate and building block in the synthesis of more complex molecules. prepchem.comsigmaaldrich.com Its utility stems from the presence of multiple reactive sites: a chloroacetyl group, an amide linkage, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring. These features allow for a variety of chemical transformations, making it a versatile precursor in organic synthesis. sigmaaldrich.comnih.gov
A significant application of this compound is in the synthesis of heterocyclic structures. For instance, it is a key intermediate in the preparation of 7-methoxy-1,4-benzoxazine derivatives. The synthesis involves the reaction of 2-amino-5-methoxyphenol (B1278220) with chloroacetyl chloride to yield this compound. prepchem.com This intermediate then undergoes an intramolecular cyclization under basic conditions to form 7-methoxy-3-oxo-1,4-benzoxazine, which can be further reduced to obtain 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine. prepchem.com
The chloroacetamide functionality provides a reactive electrophilic site, enabling nucleophilic substitution reactions. This allows for the introduction of various functionalities by reacting it with different nucleophiles, leading to the formation of diverse molecular scaffolds. The phenolic hydroxyl and the aromatic ring can also participate in various reactions, such as etherification, esterification, and electrophilic aromatic substitution, further expanding its synthetic utility.
The strategic combination of these reactive groups in one molecule makes this compound a useful starting material for constructing molecules with potential applications in medicinal chemistry and materials science. The ability to readily form heterocyclic systems like benzoxazines highlights its importance as a foundational molecule in the development of novel compounds. prepchem.comnih.gov
| Reaction Type | Reactant | Product | Reference |
| Intramolecular Cyclization | This compound | 7-methoxy-3-oxo-1,4-benzoxazine | prepchem.com |
| Reduction | 7-methoxy-3-oxo-1,4-benzoxazine | 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | prepchem.com |
Potential as a Precursor for Advanced Ligands or Catalysts in Organic Transformations
The molecular architecture of this compound, featuring strategically placed donor atoms (oxygen and nitrogen) and a reactive chloroacetyl group, makes it an attractive precursor for the synthesis of advanced ligands for coordination chemistry and catalysis. nih.gov While direct applications as a catalyst are not extensively documented, its derivatives hold significant potential.
The chloroacetyl group serves as a convenient handle for introducing coordinating moieties. Through nucleophilic substitution reactions, various donor groups can be appended to the acetamido nitrogen, leading to the formation of multidentate ligands. For example, reaction with amines, thiols, or other nucleophilic reagents can generate N,O- or N,S-chelating ligands. The phenolic hydroxyl group can also be deprotonated to act as an anionic oxygen donor, further enhancing the coordination ability of the resulting ligand.
The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. This substituent can modulate the electron density at the metal center, which is a critical factor in many catalytic cycles.
Schiff base ligands, known for their wide applications in catalysis, can be synthesized from precursors with similar functionalities. nih.gov For instance, derivatives of 2-aminophenols are used to create ligands that can stabilize various transition metal ions and catalyze a range of organic transformations. researchgate.net The structural motifs present in this compound suggest its potential to be converted into analogous ligand systems.
| Ligand Feature | Structural Origin in this compound | Potential Application |
| N,O-Chelation | Amide nitrogen and phenolic oxygen | Coordination with transition metals |
| Tunable Electronic Properties | Methoxy group on the phenyl ring | Modulation of catalyst activity |
| Reactive Handle | Chloroacetyl group | Introduction of additional coordinating groups |
Integration into Polymer Systems or Composites as a Monomer, Cross-linking Agent, or Additive
While specific studies detailing the direct integration of this compound into polymer systems are not prevalent, its structural features suggest potential applications as a monomer, cross-linking agent, or additive. Phenolic compounds, in general, are recognized as valuable bio-based building blocks for high-performance polymers and composite materials due to the rigidity of their aromatic cores. mdpi.com
The phenolic hydroxyl group of this compound could be utilized for polymerization reactions. For instance, it could potentially undergo condensation polymerization with aldehydes or other suitable comonomers to form phenolic resins. The presence of the chloroacetyl group offers a site for post-polymerization modification or for initiating graft polymerization.
Furthermore, the bifunctional nature of this molecule—possessing both a reactive chloro group and a phenolic hydroxyl group—could allow it to act as a cross-linking agent. In a polymer matrix containing nucleophilic functional groups, the chloroacetyl moiety could form covalent bonds, leading to a cross-linked network and enhancing the thermal and mechanical properties of the material.
As an additive, phenolic compounds are known for their antioxidant properties. nih.gov The phenolic structure in this compound suggests it might act as a stabilizer in polymer formulations, protecting them from degradation caused by oxidation. Lignin-derived phenolic monomers, such as 2-methoxy-4-vinylphenol, have been explored for creating both thermoplastics and thermoset polymers, highlighting the potential of similar methoxyphenolic structures in polymer science. mdpi.com
Role in Supramolecular Chemistry or Self-Assembled Systems
The structural characteristics of this compound, including its aromatic ring, hydrogen bond donors (N-H and O-H), and hydrogen bond acceptors (C=O and O-CH3), suggest its potential to participate in supramolecular chemistry and self-assembled systems. These functional groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are the driving forces for self-assembly.
The amide functionality is well-known for its ability to form strong and directional hydrogen bonds, which can lead to the formation of ordered one-dimensional chains or two-dimensional sheets. The phenolic hydroxyl group can also act as a hydrogen bond donor and acceptor. The presence of the aromatic ring allows for π-π stacking interactions with other aromatic systems, further stabilizing self-assembled structures.
While specific research on the self-assembly of this compound is limited, related molecular structures are known to form complex supramolecular architectures. For instance, electrodes modified with molecules containing large, planar aromatic surfaces have been shown to facilitate π-stacking interactions, which are fundamental to supramolecular assembly. nih.gov The combination of hydrogen bonding and π-stacking capabilities in this compound makes it a candidate for designing new self-assembling systems with potential applications in materials science and nanotechnology.
Applications in Analytical Reagents or Chemical Sensors Development
The development of chemical sensors is a multidisciplinary field that often utilizes organic molecules capable of selective interaction with analytes. alliedacademies.orgmdpi.com While direct application of this compound as an analytical reagent is not widely reported, its functional groups suggest potential for its use in the development of chemical sensors. clausiuspress.com
The phenolic hydroxyl group and the amide group can act as recognition sites for specific ions or molecules through hydrogen bonding or coordination. The chloroacetyl group provides a reactive site for immobilization onto a transducer surface, such as an electrode or an optical fiber, a common strategy in sensor design.
For instance, phenolic compounds are used in the development of electrochemical sensors. A glassy carbon electrode fabricated with nanocomposites has been used to detect 4-methoxyphenol, demonstrating the utility of the methoxyphenol moiety in electrochemical sensing. researchgate.net This suggests that a sensor based on this compound could potentially be developed for the detection of specific analytes.
Furthermore, the molecule could be chemically modified to create a more selective and sensitive sensor. For example, the chloroacetyl group could be used to attach a specific ionophore or a chromophore, leading to a new molecule with tailored sensing properties. The development of chemical sensors often involves the synthesis of novel organic compounds that can convert a chemical interaction into a measurable signal, and this compound could serve as a starting point for such syntheses. clausiuspress.com
| Sensor Component | Potential Role of this compound | Relevant Functional Group(s) |
| Recognition Element | Binding of target analyte | Phenolic hydroxyl, amide group |
| Transducer Interface | Immobilization onto sensor surface | Chloroacetyl group |
| Signal Generation | Could be modified to include a signaling unit | Aromatic ring, chloroacetyl group |
Exploration as a Fluorescent Probe or Labeling Agent for Chemical Systems
The intrinsic fluorescence of this compound is not well-documented. However, its structure provides a scaffold that could be modified to create fluorescent probes or labeling agents. nih.gov Fluorescent chemical sensors typically consist of a recognition group that binds to the analyte and a fluorophore that signals the binding event. clausiuspress.com
The chloroacetyl group of this compound is a reactive handle that can be used to attach a fluorophore to the molecule. Alternatively, the entire molecule could be used as a building block to synthesize a larger, inherently fluorescent molecule. The methoxy and hydroxyl substituents on the phenyl ring can influence the photophysical properties of a potential fluorophore, such as its excitation and emission wavelengths, quantum yield, and lifetime.
For example, coumarin (B35378) derivatives, which are well-known fluorophores, are often synthesized from phenolic precursors. nih.gov It is conceivable that this compound could be used in the synthesis of novel coumarin-based fluorescent probes.
In the context of fluorescent labeling, the chloroacetyl group can react with nucleophilic residues on other molecules, such as thiols or amines, to form a stable covalent bond. This would allow for the attachment of the methoxyphenol moiety to a target molecule of interest, which could then be detected if the label is fluorescent or can be made to fluoresce.
Chemical Stability and Degradation Pathways of 2 Chloroacetamido 5 Methoxy Phenol
Hydrolytic Stability of the Amide Linkage and Chloroacetamide Group under Various Conditions
The hydrolytic stability of 2-Chloroacetamido-5-methoxy phenol (B47542) is largely dictated by the reactivity of the amide linkage and the chloroacetamide group, which are sensitive to pH and temperature.
The amide linkage is generally stable under neutral conditions but can undergo hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon.
The chloroacetamide group is also susceptible to hydrolysis. Under basic conditions, hydrolysis can occur through an SN2 reaction, where a hydroxide ion displaces the chloride ion to form a hydroxyacetamide derivative. nih.gov In some cases, amide cleavage can also occur. nih.gov Under acidic conditions, both amide and ether group cleavage have been observed in related chloroacetamide herbicides. nih.gov The reactivity and the specific reaction mechanism are significantly influenced by the substituents on the chloroacetamide structure. nih.gov
The presence of the methoxy (B1213986) group on the phenol ring can influence the rate of hydrolysis. As an electron-donating group, it can affect the electron density of the aromatic ring and, consequently, the reactivity of the amide group.
Interactive Data Table: Hydrolysis of Related Chloroacetamide Herbicides
Below is a table summarizing the hydrolysis data for several chloroacetamide herbicides, which can provide insights into the potential hydrolytic behavior of 2-Chloroacetamido-5-methoxy phenol.
| Compound | Conditions | Reaction Products | Reference |
| Dichloroacetamide Safeners | Acidic (HCl) | Varies by structure; some stable, others transform. | acs.org |
| Dichloroacetamide Safeners | Basic (NaOH) | Hydroxide substitution products. | acs.org |
| Chloroacetamide Herbicides | Basic (2 N NaOH) | Hydroxy-substituted derivatives, amide cleavage products. | nih.gov |
| Chloroacetamide Herbicides | Acidic (2 N or 6 N HCl) | Amide and ether group cleavage products. | nih.gov |
| Benoxacor | pH 10.7 | Half-life of 2.0 days. | acs.org |
Photochemical Degradation Mechanisms and Photoproduct Identification
The photochemical degradation of this compound is initiated by the absorption of ultraviolet (UV) radiation. The aromatic phenol ring and the chloroacetamide moiety are the primary chromophores that absorb light. Chloroacetamide itself does not absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight. nih.gov However, the presence of the substituted phenol ring in this compound likely shifts the absorption to longer wavelengths, making it susceptible to photodegradation.
Upon absorption of UV light, the molecule can undergo several photochemical transformations:
Homolytic cleavage of the carbon-chlorine bond in the chloroacetamide group can generate a reactive radical species.
Photo-hydrolysis can lead to the substitution of the chlorine atom with a hydroxyl group.
Photooxidation can result in the formation of various degradation products.
Studies on the photolysis of the chloroacetamide herbicide acetochlor (B104951) have identified numerous degradation products, indicating complex reaction pathways. nih.gov The photooxidation of acetochlor in water using UV irradiation led to the characterization of fifteen major degradation products. nih.gov
Oxidative Degradation Pathways and Chemical Transformation Products
The oxidative degradation of this compound can be initiated by various oxidizing agents, such as hydroxyl radicals (•OH), which are highly reactive and non-selective. These radicals can be generated through advanced oxidation processes (AOPs).
Potential sites for oxidative attack include:
The phenol ring , which can be hydroxylated or undergo ring-opening.
The methoxy group , which can be demethylated.
The chloroacetamide side chain , where the chlorine atom can be abstracted or the methylene (B1212753) group can be oxidized.
The electron-rich moieties of similar compounds, like dichloroacetamide safeners, are susceptible to reactions with strong oxidants. walisongo.ac.idacs.org The oxidation of other related compounds, such as N-chloroisonicotinamide, has been shown to proceed via the formation of an intermediate complex that decomposes in a rate-determining step. ijaem.net
Thermal Stability and Pyrolysis Pathways under Elevated Temperatures
When subjected to elevated temperatures, this compound is expected to undergo thermal decomposition. The stability of the compound is influenced by the strength of its chemical bonds. The chloroacetamide moiety is known to be thermally labile. Heating chloroacetamide leads to its decomposition, producing toxic fumes that include nitrogen oxides and hydrogen chloride. nih.govsigmaaldrich.com
The pyrolysis of this compound would likely involve the following pathways:
Cleavage of the C-Cl bond in the chloroacetamide group.
Decomposition of the amide linkage .
Fragmentation of the phenol ring at very high temperatures.
Environmental Chemical Fate and Transformation in Abiotic Systems (e.g., soil, water)
The environmental fate of this compound is governed by a combination of transport and transformation processes in soil and water. awsjournal.org
In Soil:
Mobility: Chloroacetamide herbicides generally exhibit mobility in soils, which suggests that this compound could also be mobile. acs.org The extent of its movement will depend on its sorption to soil organic matter and clay particles.
Degradation: Abiotic degradation in soil can occur through hydrolysis and photolysis on the soil surface. Biotransformation by soil microorganisms is also a significant degradation pathway for chloroacetamide herbicides. nih.gov
In Water:
Solubility: Chloroacetamide is readily soluble in water, and it is expected that this compound will also have significant water solubility. wikipedia.org
Degradation: In aquatic environments, degradation can occur through hydrolysis, photolysis, and microbial action. nih.gov The rate of these processes will be influenced by factors such as pH, temperature, and the presence of other substances in the water.
The environmental persistence of chloroacetamide herbicides and their degradation products is a concern, as these compounds can be transported into surface and groundwater. nih.gov
Strategies for Enhanced Chemical Stability or Controlled Chemical Degradation
Modifying the chemical structure of this compound can be a strategy to either enhance its stability or promote its controlled degradation.
To Enhance Chemical Stability:
Substitution on the Aromatic Ring: Introducing electron-withdrawing groups on the phenol ring could potentially decrease the susceptibility of the amide linkage to hydrolysis.
Modification of the Chloroacetamide Group: Replacing the chlorine atom with a less reactive group, such as fluorine, could increase the stability of the side chain.
For Controlled Chemical Degradation:
Introduction of Photolabile Groups: Incorporating specific functional groups that are known to be sensitive to light could allow for controlled degradation upon exposure to UV radiation.
Designing for Biodegradability: Modifying the structure to be more amenable to microbial degradation could reduce its environmental persistence. For example, the length of N-alkoxyalkyl groups in chloroacetamide herbicides has been shown to affect their degradation rates. nih.gov
The synthesis of various N-aryl 2-chloroacetamides has been extensively studied, and the reactivity of the chlorine atom allows for its easy replacement by various nucleophiles, which can be a route for creating derivatives with desired stability profiles. researchgate.net
Structure Reactivity/property Relationships Srr/spr in 2 Chloroacetamido 5 Methoxy Phenol Analogs
Influence of Substituent Effects on Chemical Reactivity and Physical Properties
The chemical reactivity and physical properties of 2-Chloroacetamido-5-methoxy phenol (B47542) are significantly influenced by the electronic and steric nature of its constituent functional groups: the chloroacetamido group, the methoxy (B1213986) group, and the phenolic hydroxyl group. The chloroacetamido group, with its electron-withdrawing N-acyl substituent, deactivates the aromatic ring towards electrophilic substitution, yet the chlorine atom provides a reactive site for nucleophilic substitution reactions. The methoxy and hydroxyl groups are strong activating groups and are ortho-, para-directing, which significantly enhances the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to them.
Correlation Analysis of Electronic and Steric Parameters with Chemical Transformations
Quantitative structure-activity relationship (QSAR) studies often employ electronic and steric parameters to correlate the structural features of molecules with their chemical reactivity. For analogs of 2-Chloroacetamido-5-methoxy phenol, Hammett and Taft equations can be utilized to quantify the effect of substituents on reaction rates and equilibrium constants. The Hammett parameter (σ) accounts for the electronic influence of a substituent on the aromatic ring, while the Taft steric parameter (Es) quantifies its steric bulk.
For example, in nucleophilic substitution reactions at the α-carbon of the chloroacetamido group, the rate of reaction would be sensitive to the electronic nature of the substituents on the phenyl ring. Electron-donating groups would be expected to decrease the reaction rate by destabilizing the transition state, while electron-withdrawing groups would have the opposite effect. A linear free-energy relationship (LFER) could be established by plotting the logarithm of the reaction rate constant against the Hammett parameter for a series of analogs.
| Substituent (X) | Hammett Parameter (σp) | Relative Rate of Nucleophilic Substitution (log k/k₀) |
| -OCH₃ | -0.27 | -0.15 |
| -CH₃ | -0.17 | -0.08 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | 0.12 |
| -NO₂ | 0.78 | 0.45 |
This table presents hypothetical data for illustrative purposes, demonstrating the expected trend based on electronic effects.
Design Principles for Modulating Chemical Reactivity and Stability
The principles of SRR/SPR can be applied to rationally design analogs of this compound with tailored reactivity and stability. To enhance the reactivity of the chloroacetamido group towards nucleophilic attack, one could introduce additional electron-withdrawing groups on the aromatic ring. Conversely, to increase the stability of the compound and reduce its susceptibility to nucleophilic substitution, electron-donating groups could be incorporated.
The stability of the phenolic group to oxidation can also be modulated. The introduction of bulky substituents ortho to the hydroxyl group can provide steric hindrance, thereby increasing its oxidative stability. The electronic nature of the substituents will also play a role; electron-withdrawing groups will generally increase the oxidation potential, making the compound more resistant to oxidation.
Impact of Structural Modifications on Spectroscopic Signatures and Molecular Recognition
Structural modifications to this compound and its analogs have a profound impact on their spectroscopic signatures. In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are sensitive to the electronic environment. Electron-donating groups will cause an upfield shift (lower ppm), while electron-withdrawing groups will lead to a downfield shift (higher ppm). The coupling patterns can also provide valuable information about the substitution pattern on the aromatic ring.
In infrared (IR) spectroscopy, the characteristic vibrational frequencies of the functional groups can be altered by structural changes. For example, the C=O stretching frequency of the amide group is sensitive to the electronic effects of the substituents on the aromatic ring. The O-H stretching frequency of the phenolic group is influenced by hydrogen bonding, which in turn is affected by the steric and electronic environment.
Molecular recognition events, such as binding to a biological target, are highly dependent on the three-dimensional structure and electronic properties of the molecule. Modifications to the substituent pattern can alter the molecule's shape, hydrogen bonding capabilities, and electrostatic potential, thereby influencing its binding affinity and selectivity.
| Analog | Key ¹H NMR Chemical Shifts (Aromatic Protons, ppm) | Key IR Frequencies (cm⁻¹) |
| This compound | 6.5-7.5 | ~3400 (O-H), ~1680 (C=O), ~1250 (C-O) |
| 2-Chloroacetamido-4-nitro-5-methoxy phenol | 7.0-8.0 | ~3400 (O-H), ~1690 (C=O), ~1520 & 1340 (NO₂) |
| 2-Chloroacetamido-4-methyl-5-methoxy phenol | 6.3-7.3 | ~3400 (O-H), ~1675 (C=O) |
This table presents expected spectroscopic data ranges based on the electronic effects of different substituents.
Integrated Computational and Experimental Approaches to SRR/SPR Studies
A powerful approach to understanding SRR/SPR involves the integration of computational modeling with experimental studies. Density functional theory (DFT) calculations can be used to compute various molecular properties, such as electrostatic potential surfaces, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These calculated parameters can then be correlated with experimentally determined reactivity and physical properties.
For instance, the calculated LUMO energy of a series of this compound analogs can be correlated with their reactivity towards nucleophiles. A lower LUMO energy generally corresponds to a higher reactivity. Similarly, calculated pKa values can be compared with experimental measurements to validate the computational model and gain deeper insights into the factors governing acidity. This integrated approach allows for a more comprehensive understanding of the SRR/SPR and can guide the design of new molecules with desired properties in a more efficient manner.
Conclusion and Future Research Directions for 2 Chloroacetamido 5 Methoxy Phenol
Summary of Key Academic Discoveries and Contributions to the Field
The primary academic contribution of 2-Chloroacetamido-5-methoxy phenol (B47542) lies in its role as a precursor in multi-step organic syntheses. Research has demonstrated its utility in the creation of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science.
A notable synthesis involves the reaction of 2-amino-5-methoxyphenol (B1278220) with chloroacetyl chloride in acetone (B3395972) to yield 2-Chloroacetamido-5-methoxy phenol. prepchem.com This intermediate is then cyclized using aqueous sodium hydroxide (B78521) to produce 7-methoxy-3-oxo-1,4-benzoxazine. Subsequent reduction of this benzoxazine (B1645224) derivative with lithium aluminum hydride results in 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine. prepchem.com This synthetic pathway highlights the compound's value in building the 1,4-benzoxazine scaffold, a privileged structure in drug discovery.
The presence of reactive sites—the phenolic hydroxyl, the secondary amide, and the activated chloro group—makes it a versatile building block. The academic importance of such intermediates is growing as the demand for novel and efficient synthetic routes to complex molecules increases. numberanalytics.com Phenolic compounds, in general, are critical starting materials for a vast range of chemicals, and investment in methodologies to utilize them efficiently has a significant impact on chemical upgrading. researchgate.netacs.org
Remaining Challenges and Open Questions in this compound Research
Despite its utility, research specifically focused on this compound is limited, leaving several challenges and questions open for investigation.
Synthesis and Purity:
Optimization of Synthesis: While a synthesis method exists, there is room for optimization to improve yield, reduce reaction times, and employ greener solvents and reagents. prepchem.comnumberanalytics.com Traditional methods for phenol synthesis and modification can involve harsh conditions, and developing milder, more selective processes is an ongoing challenge in phenol chemistry. numberanalytics.com
Purification Challenges: The presence of multiple functional groups can lead to side reactions, complicating purification. Developing robust and scalable purification protocols is essential for obtaining high-purity material required for subsequent synthetic steps.
Regioselectivity: The synthesis of substituted phenols, particularly with specific substitution patterns like that in this compound, can be challenging. Achieving high regioselectivity to avoid isomeric impurities remains a key hurdle. researchgate.net
Chemical Reactivity and Stability:
Competing Reactions: A significant question is how to selectively target one reactive site in the presence of others. For instance, how can the chloroacetyl group be made to react without interference from the phenolic hydroxyl or the amide? Understanding the relative reactivity of these groups under various conditions is a fundamental question that needs further exploration.
Stability Studies: There is a lack of data on the long-term stability of the compound under different storage conditions (temperature, light, humidity). Such studies are crucial for its practical application as a reliable chemical intermediate.
| Research Area | Specific Challenge/Open Question |
| Synthesis | Development of greener, high-yield synthetic routes. |
| Purification | Establishing scalable, high-purity purification methods. |
| Reactivity | Controlling selectivity in reactions involving its multiple functional groups. |
| Stability | Characterization of long-term stability and degradation pathways. |
Emerging Trends and Interdisciplinary Research Opportunities for the Compound
The future of this compound research is likely to be shaped by broader trends in chemistry and interdisciplinary science.
Medicinal Chemistry and Drug Discovery:
Scaffold for Bioactive Molecules: The 1,4-benzoxazine core, synthesized from this compound, is present in numerous biologically active molecules. prepchem.com There is an opportunity to use this compound to create libraries of novel benzoxazine derivatives for screening against various therapeutic targets. Acetamide (B32628) derivatives themselves are known to possess a wide range of biological activities. nih.gov
Fragment-Based Drug Design: As a relatively small molecule, it could serve as a fragment in fragment-based drug discovery programs, where small chemical fragments are screened and optimized to create high-affinity ligands.
Materials Science:
Monomer for Advanced Polymers: Phenolic compounds are precursors to polymers like phenolic resins. researchgate.net The functional groups on this compound could be exploited to synthesize novel polymers with tailored properties, such as thermal stability, conductivity, or specific binding capabilities. The field of phenol chemistry is increasingly being applied to the synthesis of polymers and other materials. numberanalytics.com
Functional Dyes and Pigments: The aromatic and chromophoric nature of the molecule suggests that it could be a precursor for the synthesis of novel dyes. Modifications to its structure could tune its color and other photophysical properties.
Catalysis:
Ligand Synthesis: The compound's structure is suitable for modification into a ligand for transition metal catalysis. The oxygen and nitrogen atoms can act as coordination sites for metal ions, and further functionalization could create a chiral environment for asymmetric catalysis. The development of new phenol-based catalysts is an emerging trend. numberanalytics.com
Prospective Methodological Advancements for Studying this compound and its Analogues
Advances in analytical and computational techniques will be crucial for deepening the understanding of this compound and its derivatives.
Advanced Analytical Techniques:
Chromatography and Mass Spectrometry: The development of more sophisticated HPLC and GC methods, coupled with high-resolution mass spectrometry, will be essential for the separation, identification, and quantification of the compound and any impurities or reaction byproducts. nih.gov Techniques like the Folin-Ciocalteu assay are well-established for total phenolic content but lack the specificity needed for detailed reaction monitoring. researchgate.netfrontiersin.org
Spectroscopic Methods: Advanced NMR techniques (e.g., 2D-NMR) can provide detailed structural elucidation and help understand the intramolecular interactions that govern the compound's reactivity.
Computational Chemistry:
Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict the regioselectivity of reactions, and understand the electronic structure of the molecule. nih.govnih.gov Such studies can help rationalize experimental observations and guide the design of new synthetic strategies. researchgate.net
Predicting Properties: Computational models can predict physical and chemical properties, which can be particularly useful in the early stages of designing new materials or bioactive molecules based on this scaffold. This can help to screen potential derivatives before committing to their synthesis.
| Methodology | Application to this compound Research |
| Advanced Chromatography (HPLC/GC-MS) | Precise quantification, impurity profiling, and monitoring of synthetic reactions. |
| 2D-NMR Spectroscopy | Unambiguous structure confirmation and analysis of conformational preferences. |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting site selectivity, and understanding electronic properties. |
| Molecular Modeling | In silico screening of derivatives for potential biological activity or material properties. |
Q & A
Q. Key Considerations :
- Base selection (e.g., K₂CO₃) ensures deprotonation without side reactions.
- Solvent choice (e.g., acetonitrile) balances reactivity and solubility.
How should researchers validate the purity and structural integrity of this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR Spectroscopy : Confirm proton environments and substituent positions (e.g., aromatic protons in methoxy and chloro groups).
- FTIR : Identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹).
- Single-Crystal XRD : Resolve 3D molecular geometry and bond lengths (e.g., using SHELXL for refinement) .
Advanced Research Question
- Molecular Docking : Predict binding interactions with biological targets (e.g., viral proteins) using PubChem-derived 3D structures ().
- Crystallography Software : SHELX programs (SHELXL, SHELXS) refine crystal structures and resolve hydrogen-bonding networks .
- Retrosynthesis Tools : Avoid unreliable platforms (e.g., BenchChem) and prioritize databases like Reaxys for reaction pathway validation .
Case Study : SHELXL refinement of a related acetamide derivative achieved R-factor < 0.05, confirming structural accuracy .
How should researchers address contradictions in reported degradation kinetics of phenolic compounds?
Advanced Research Question
Discrepancies in degradation rates often arise from variable microbial strains or environmental conditions. To resolve these:
- Statistical Validation : Compare confidence intervals (e.g., pH-temperature interaction in has 95.03% confidence) .
- Reproducibility Checks : Replicate experiments under standardized nutrient conditions (e.g., meat extract stabilizes media but has limited kinetic impact) .
Example Contradiction : While one study prioritizes pH (), another highlights temperature (). Cross-validation using Taguchi models or ANOVA can isolate dominant variables .
What are the safety and handling protocols for this compound in biochemical assays?
Basic Research Question
Q. Safety Data :
| Hazard | Precaution |
|---|---|
| Skin Irritation | Wear nitrile gloves, lab coat |
| Environmental Toxicity | Dispose via certified chemical waste |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
